Thioglycolic acid

C2H4O2S

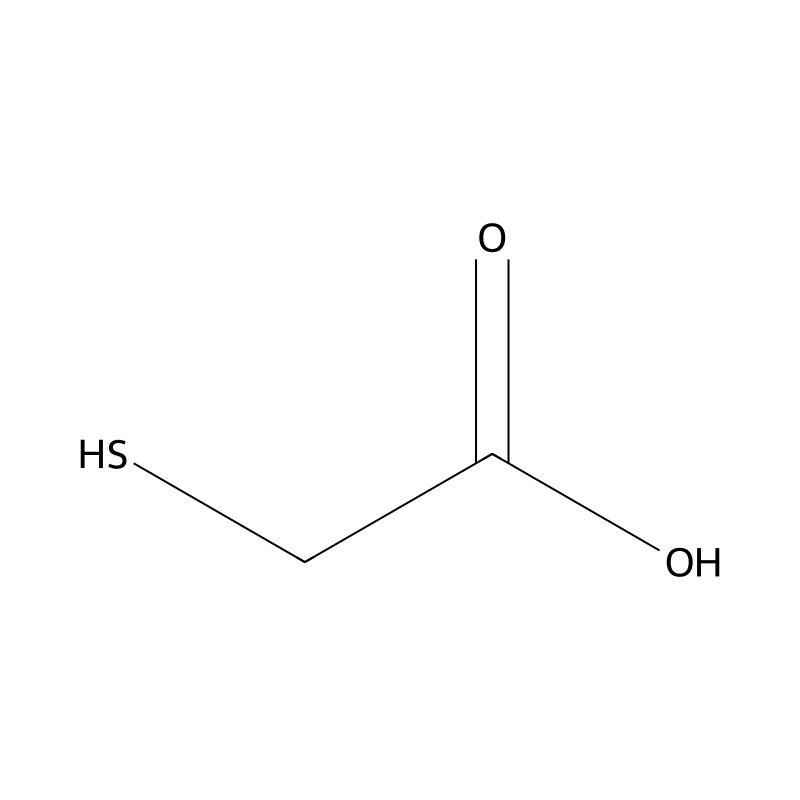

HSCH2COOH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C2H4O2S

HSCH2COOH

Molecular Weight

InChI

InChI Key

SMILES

solubility

Miscible with water

Miscible with chloroform, benzene and many other organic solvents

Miscible with ethanol, and ethyl ether; slightly soluble in chloroform

Miscible with mono- and polyalcohols, ethers, ketones, esters, chlorinated hydrocarbons, and aromatic hydrocarbons, but not with aliphatic hydrocarbons.

Solubility in water: miscible

Miscible

Synonyms

Canonical SMILES

Protein and Material Characterization

- Thioglycolysis: TGA's ability to cleave disulfide bonds makes it valuable in analyzing protein structures. Researchers employ thioglycolysis to break down disulfide bridges within proteins, allowing for further study of their individual subunits and overall structure.

- Metal Chelation: Due to its functional groups, TGA can bind to specific metals. This characteristic allows scientists to use TGA in studying metal-protein interactions or even separating and purifying metals [].

Medical Research

Thioglycolic acid, also known as mercaptoacetic acid, is an organic compound with the chemical formula HSCH₂COOH. It is a colorless liquid characterized by a strong, unpleasant odor reminiscent of rotten eggs. This compound contains both a thiol (mercaptan) and a carboxylic acid functional group, making it a unique member of the thiol family. Thioglycolic acid is highly soluble in water and polar organic solvents, and it is known for its reactivity as a reducing agent, especially at elevated pH levels .

- Ionization: It can dissociate in aqueous solutions, with a first dissociation constant (pKa) of approximately 3.83, indicating it is significantly stronger than acetic acid (pKa 4.76). The dissociation can be represented as:

- Oxidation: Thioglycolic acid can oxidize to form disulfides, specifically dithiodiglycolic acid:

- Complex Formation: It forms stable complexes with various metal ions, such as iron and silver, which are useful in analytical chemistry for detecting these metals .

Thioglycolic acid can be synthesized through several methods:

- Reaction of Chloroacetic Acid with Hydrosulfide: This method involves reacting sodium or potassium chloroacetate with alkali metal hydrosulfide in an aqueous medium.

- Bunte Salt Method: A Bunte salt is formed by reacting sodium thiosulfate with chloroacetic acid, which is then hydrolyzed to yield thioglycolic acid .

- Thiocarbamate Reaction: Thiocarbamate can react with monochloroacetic acid to produce thioglycolic acid after hydrolysis .

Thioglycolic acid has a wide range of applications across different industries:

- Cosmetics: It is commonly used in hair perming solutions and depilatory creams due to its ability to break down keratin.

- Analytical Chemistry: Utilized as a reagent for detecting metal ions.

- Pharmaceuticals: Acts as an intermediate in the synthesis of various drugs.

- Industrial Uses: Employed in cleaning agents, rust removers, and as a stabilizer in polymer production .

Research indicates that thioglycolic acid interacts adversely with several substances:

- Corrosive Nature: It is known to cause severe skin burns and eye damage upon contact. Inhalation can irritate respiratory tracts, leading to coughing or shortness of breath .

- Reactivity with Oxidizers: Thioglycolic acid is incompatible with strong oxidizers and bases, which can lead to hazardous reactions such as the release of toxic hydrogen sulfide gas upon combustion .

Thioglycolic acid shares structural similarities with other compounds but maintains unique properties:

| Compound | Structure | Unique Features |

|---|---|---|

| Mercaptoethanol | HSCH₂CH₂OH | Used primarily as a reducing agent in biochemical applications. |

| Cysteine | HSCH₂CH(NH₂)COOH | An amino acid that plays critical roles in protein structure due to its thiol group. |

| Dithiothreitol | (HSCH₂)₂C(=O) | A stronger reducing agent used mainly in biochemistry for protein reduction. |

Thioglycolic acid's combination of both thiol and carboxylic functionalities distinguishes it from these compounds, particularly in its application as a depilatory agent and hair treatment product .

Purity

Physical Description

Liquid

Colorless liquid with a strong, disagreeable odor characteristic of mercaptans. [Note: Olfactory fatigue may occur after short exposures.]; [NIOSH]

COLOURLESS VISCOUS LIQUID WITH CHARACTERISTIC ODOUR.

Colorless liquid with a strong, disagreeable odor characteristic of mercaptans.

Colorless liquid with a strong, disagreeable odor characteristic of mercaptans. [Note: Olfactory fatigue may occur after short exposures.]

Color/Form

Clear, colorless liquid

Water-white liquid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

120 °C at 20 mm Hg

120 °C

248 °F at 20 mmHg

Flash Point

126 °C, open cup

130 °C (Closed cup)

126 °C o.c.

235 °F

>230 °F

Heavy Atom Count

Vapor Density

Relative vapor density (air = 1): 3.2

Density

1.3253 g/cu cm at 20 °C

Relative density (water = 1): 1.3

1.33

1.32

LogP

log Kow = 0.09

0.05

Odor

ODOR HAS CHARACTERISTIC OF SULFHYDRYL GROUPS

Strong, disagreeable odor characteristic of mercaptans [Note: Olfactory fatigue may occur after short exposures].

Pungent /Anhydrous/

Decomposition

Appearance

Melting Point

-16.5 °C

2.3 °F

2 °F

Storage

UNII

Related CAS

29820-13-1 (calcium salt[1:1])

34452-51-2 (mono-potassium salt)

367-51-1 (mono-hydrochloride salt)

5421-46-5 (mono-ammonium salt)

814-71-1 (calcium salt[2:1])

GHS Hazard Statements

H311: Toxic in contact with skin [Danger Acute toxicity, dermal];

H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H331: Toxic if inhaled [Danger Acute toxicity, inhalation]

Use and Manufacturing

Vapor Pressure

0.08 [mmHg]

Vapor pressure: 0.02 kPa at 30 °C

8.68X10-2 mm Hg at 25 °C

Vapor pressure, kPa at 18 °C: 1.3

10 mmHg at 64 °F

(64 °F): 10 mmHg

Pictograms

Corrosive;Acute Toxic

Impurities

Other CAS

Absorption Distribution and Excretion

A 30% to 40% dilution of a 25.0% solution (330 mg/kg) of [(35)S]Thioglycolic Acid applied to dorsal skin of rabbits was excreted within 5 hours.

The distribution of radioactivity in Holtzman rats (weights 200-250 g) and in an adult New Zealand rabbit (weight not stated) after i.v. injection of [(35)S]Thioglycolic Acid were investigated. One rat was injected i.v. with 50 mg/kg of the test substance and killed 1 hour later. Radioactivity was greatest in the small intestine and kidneys, less in the liver and stomach, and least in the brain, heart, lungs, spleen, testes, muscle, skin, and bone. The greatest content of 35S, 0.66% of the total administered, was detected in the feces. The authors suggested that this observation may have been due to contamination of the feces with urine missed during the rinsing of urine residue from the cage after collection. The distribution of (35)S in whole blood was evaluated in 6 rats injected i.v. with 100 mg/kg of the test substance and bled during periods of up to 7 hours. Residual (35)S blood concentrations during 0.5 to 7 hours after injection did not exceed 5.3% in any of the 6 animals. The distribution of [(35)S]Thioglycolic Acid in the blood was further investigated in the New Zealand rabbit, with emphasis on binding to the following serum protein fractions: a1-, a2-, b-, and g-globulins and albumin. The test substance (70 mg/kg) was injected i.v. Most of the radioactivity was bound to albumin. The extent of this uptake amounted to 0.14% at 20 minutes after injection and had diminished to 0.016% at 3 hours. The small amount of radioactivity detected in albumin might have been due to isotopic exchange.

Metabolism Metabolites

The metabolism and excretion of [(35)S]Thioglycolic Acid was evaluated in male Holtzman rats (weight 200-250 g) and in adult male New Zealand rabbits (weights not stated). The test substance (100 mg/kg) was administered to 12 rats via i.v. injection and to 10 rats via intraperitoneal (i.p.) injection. Also, 2 rats were each given 75 mg/kg via i.p. injection. Animals injected i.v. (12 rats) comprised 1 group, and those injected i.p. (12 rats) comprised the other. Urine samples were collected 24 hours after injection, after which the administered (35)S was excreted, and excretion percentages were determined. The mean urine sulfate content for i.v. dosed rats was 82.3% + 1.6% and for i.p. dosed rats was 90.6% + 1.8%. Most of the radioactivity was excreted in the form of neutral sulfate. Two rabbits were injected i.p. with 100 mg/kg of the test substance, and 1 rabbit was injected i.p. with 200 mg/kg. Urine samples were collected 24 hours after injection. The mean urine sulfur content of the 3 rabbits was 88% of the administered dose. As was true for rats, most of the radioactivity was excreted in the form of neutral sulfate. Additionally, Thioglycolic Acid (100-150 mg/kg, no radioactivity) was administered to a group of 7 rabbits via i.p. injection. Significant concentrations of dithioglycolate (average concentration 28%) were detected in the urine at 24 hr after injection. Only negligible concentrations of Thioglycolate were detected.

Wikipedia

Use Classification

Cosmetics -> Reducing; Depilatory; Hair waving or straightening

Methods of Manufacturing

Prepd by the action of sodium sulfhydrate on sodium chloroacetate; by electrolysis of dithioglycollic acid (from sodium sulfide and sodium chloroacetate).

According to the Cosmetic, Toiletry, and Fragrance Association (CTFA), Thioglycolic Acid may be prepared via the reaction of sodium or potassium chloracetate with alkali metal hydrosulfide in aqueous medium. The reaction mixture is acidified and purified by organic extraction and vacuum distillation.

General Manufacturing Information

Oil and Gas Drilling, Extraction, and Support activities

All Other Chemical Product and Preparation Manufacturing

Mining (except Oil and Gas) and support activities

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

All Other Basic Organic Chemical Manufacturing

Plastics Product Manufacturing

Acetic acid, 2-mercapto-: ACTIVE

Analytic Laboratory Methods

Mercaptoacetic acid in hair waving & depilatory products was identified by thin-layer chromatography & quantitative determination by 4 gas chromatographic methods.

A high pressure liquid chromatographic method is described for the determination of thioglycolic acid in hair waving fluids and depilatories. Prior to chromatography the acid is converted into a yellow-colored nitrobenzooxadioazole (NBD) derivative to permit HPLC detection at 464 nm.

Thioglycolic Acid has been identified via the following methods: potentiometric titration with silver nitrate solution, thin-layer chromatography, highpressure liquid chromatography, reversed-phase ion-pair high-performance liquid chromatography, gas chromatography, and high-performance liquid chromatography.

For more Analytic Laboratory Methods (Complete) data for MERCAPTOACETIC ACID (6 total), please visit the HSDB record page.

Storage Conditions

Interactions

Stability Shelf Life

Readily oxidized by air.

At room temperature, concentrations over approximately 70% in water tend to form 1-2% thioglycolides per month, which hydrolyze to the original free compound when made acid or alkaline. The 70% solution oxidizes in air, but is stable at room temperature when tightly closed. Thioglycolate salts may also lose purity on storage. The exclusion of air does not materially improve stability.

Dates

2: Wageh S, Maize M, Donia AM, Al-Ghamdi AA, Umar A. Synthesis and Characterization of Mercaptoacetic Acid Capped Cadmium Sulphide Quantum Dots. J Nanosci Nanotechnol. 2015 Dec;15(12):9861-7. PubMed PMID: 26682425.

3: Tang W, Fan J, He Y, Huang B, Liu H, Pang D, Xie Z. The cadmium-mercaptoacetic acid complex contributes to the genotoxicity of mercaptoacetic acid-coated CdSe-core quantum dots. Int J Nanomedicine. 2012;7:2631-40. doi: 10.2147/IJN.S32029. Epub 2012 May 24. PubMed PMID: 22679373; PubMed Central PMCID: PMC3368512.

4: Wageh S, Higazy AA, Al-Ghamdi AA, Hassouna AS. Effect of environment on the preparation of CdSe quantum dots capped with mercaptoacetic acid. J Nanosci Nanotechnol. 2014 Aug;14(8):6442-51. PubMed PMID: 25936134.

5: Lai JY. Biodegradable in situ gelling delivery systems containing pilocarpine as new antiglaucoma formulations: effect of a mercaptoacetic acid/N-isopropylacrylamide molar ratio. Drug Des Devel Ther. 2013 Oct 24;7:1273-85. doi: 10.2147/DDDT.S53759. eCollection 2013. PubMed PMID: 24187486; PubMed Central PMCID: PMC3810330.

6: Ren J, Yu Y, Dai F, Meng M, Zhang J, Zheng L, Hu T. Domain-confined catalytic soot combustion over Co3O4 anchored on a TiO2 nanotube array catalyst prepared by mercaptoacetic acid induced surface-grafting. Nanoscale. 2013 Dec 21;5(24):12144-9. doi: 10.1039/c3nr03757f. PubMed PMID: 24177172.

7: Payne DJ, Bateson JH, Gasson BC, Proctor D, Khushi T, Farmer TH, Tolson DA, Bell D, Skett PW, Marshall AC, Reid R, Ghosez L, Combret Y, Marchand-Brynaert J. Inhibition of metallo-beta-lactamases by a series of mercaptoacetic acid thiol ester derivatives. Antimicrob Agents Chemother. 1997 Jan;41(1):135-40. PubMed PMID: 8980769; PubMed Central PMCID: PMC163674.

8: Castro JL, López-Ramírez MR, Centeno SP, Otero JC. Adsorption of mercaptoacetic acid on a colloidal silver surface as investigated by Raman spectroscopy. Biopolymers. 2004 May-Jun 5;74(1-2):141-5. PubMed PMID: 15137112.

9: Acar HY, Celebi S, Serttunali NI, Lieberwirth I. Development of highly stable and luminescent aqueous CdS quantum dots with the poly(acrylic acid)/mercaptoacetic acid binary coating system. J Nanosci Nanotechnol. 2009 May;9(5):2820-9. PubMed PMID: 19452936.

10: Kaale E, Leonard S, Van Schepdael A, Roets E, Hoogmartens J. Capillary electrophoresis analysis of gentamicin sulphate with UV detection after pre-capillary derivatization with 1,2-phthalic dicarboxaldehyde and mercaptoacetic acid. J Chromatogr A. 2000 Oct 20;895(1-2):67-79. PubMed PMID: 11105849.

11: GAWRON O, CHESLOCK KE. The activation of papain by arylamides of mercaptoacetic acid. Arch Biochem Biophys. 1951 Nov;34(1):38-49. PubMed PMID: 14904031.

12: DOTZAUER G, KEDING G. [Transformation of hemoglobin into porphyrin with mercaptoacetic acid]. Dtsch Z Gesamte Gerichtl Med. 1955;44(4-5):550-4. German. PubMed PMID: 13330480.

13: Miao Y, Yang P, Zhao J, Du Y, He H, Liu Y. Photodegradation of Mercaptopropionic Acid- and Thioglycollic Acid-Capped CdTe Quantum Dots in Buffer Solutions. J Nanosci Nanotechnol. 2015 Jun;15(6):4462-9. PubMed PMID: 26369066.

14: KLOTZSCHE C. [Adrenal cortical hyperplasia due to mercaptoacetic acid used in permanent wave]. Arch Toxikol. 1954;15(2):130-5. German. PubMed PMID: 13218689.

15: Bolognese A, Correale G, Manfra M, Lavecchia A, Novellino E, Barone V. Thiazolidin-4-one formation. Mechanistic and synthetic aspects of the reaction of imines and mercaptoacetic acid under microwave and conventional heating. Org Biomol Chem. 2004 Oct 7;2(19):2809-13. Epub 2004 Sep 3. PubMed PMID: 15455154.

16: Ulusoy N, Gürsoy A, Otük G. Synthesis and antimicrobial activity of some 1,2,4-triazole-3-mercaptoacetic acid derivatives. Farmaco. 2001 Dec;56(12):947-52. PubMed PMID: 11829115.

17: VERKHOVTSEVA TP, LEVITOV MM. [ENZYMATIC CONVERSION OF MERCAPTOACETIC ACID AMINO DERIVATIVES IN THE BIOSYNTHESIS OF PENICILLIN]. Antibiotiki. 1964 Jul;9:583-7. Russian. PubMed PMID: 14232872.

18: Liu XL, Shi Y, Kang JS, Oelschlaeger P, Yang KW. Amino Acid Thioester Derivatives: A Highly Promising Scaffold for the Development of Metallo-β-lactamase L1 Inhibitors. ACS Med Chem Lett. 2015 Apr 23;6(6):660-4. doi: 10.1021/acsmedchemlett.5b00098. eCollection 2015 Jun 11. PubMed PMID: 26101570; PubMed Central PMCID: PMC4468392.

19: Maltas E, Ertekin B. Binding of actin to thioglycolic acid modified superparamagnetic nanoparticles for antibody conjugation. Int J Biol Macromol. 2015 Jan;72:984-9. doi: 10.1016/j.ijbiomac.2014.10.006. Epub 2014 Oct 17. PubMed PMID: 25451750.

20: Yadav S, Ahuja M, Kumar A, Kaur H. Gellan-thioglycolic acid conjugate: synthesis, characterization and evaluation as mucoadhesive polymer. Carbohydr Polym. 2014 Jan;99:601-7. doi: 10.1016/j.carbpol.2013.08.068. Epub 2013 Aug 31. PubMed PMID: 24274549.